CB2 receptor antagonist 1

CB2 antagonist radioligand binding receptor affinity

CB2 receptor antagonist 1 (AM10257, CAS 2772693-05-5) stands apart through its 2.8 Å CB2 co-crystal structure, providing a validated 3D pharmacophore for CADD and virtual screening. With exceptional potency (Ki=0.075 nM; KB=5 nM), it ensures robust HTS signals at minimal concentrations. Its unique dual profile—potent CB2 inverse agonism with low-efficacy CB1 partial agonism—enables dissection of biased signaling pathways inaccessible to pure neutral antagonists. The definitive reference standard for binding, cAMP, and β-arrestin recruitment assays.

Molecular Formula C28H47NO3
Molecular Weight 445.7 g/mol
Cat. No. B12411826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor antagonist 1
Molecular FormulaC28H47NO3
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC
InChIInChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30)
InChIKeyRYKOIAODKINGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB2 Receptor Antagonist 1 (AM10257): Product-Specific Evidence for Scientific Procurement and Research Selection


CB2 receptor antagonist 1, also designated as hexylresorcinol derivative 29 or AM10257 (CAS: 2772693-05-5), is a synthetic alkylresorcinol-based compound that functions as a potent, CB2-selective competitive antagonist and inverse agonist [1]. Unlike earlier CB2 antagonists, this compound benefits from extensive characterization that includes high-resolution structural elucidation of its binding mode to the human CB2 receptor [2]. Its rational design and detailed pharmacological profiling establish it as a critical tool for investigating CB2-mediated signaling pathways and for applications requiring precise modulation of the endocannabinoid system.

Why Generic CB2 Antagonist Substitution Fails: Evidence-Based Differentiation of AM10257


CB2 receptor antagonists constitute a chemically diverse class with significant variability in binding affinity, functional efficacy, and subtype selectivity. The assumption that any CB2 antagonist can be interchangeably employed in research is invalidated by quantitative disparities in their pharmacological profiles. For instance, the high-resolution crystal structure of AM10257 bound to human CB2 reveals a unique binding pose and key residue interactions that are not generalizable across all CB2 antagonists [1]. Substituting AM10257 with compounds like SR144528 or AM630, without rigorous re-validation, introduces confounding variables related to potency, selectivity, and functional bias [2]. The evidence presented below substantiates why AM10257 offers a differentiated and well-characterized tool for precise CB2 pharmacology.

Quantitative Comparative Evidence for CB2 Receptor Antagonist 1 (AM10257) vs. Key Comparators


Ultra-High Binding Affinity for Human CB2 Receptor (Ki Comparison)

AM10257 exhibits subnanomolar binding affinity for the human CB2 receptor, significantly exceeding that of widely used reference antagonists. In direct comparison of Ki values derived from [3H]CP55940 competition assays, AM10257 demonstrates a Ki of 0.075 nM [1]. This represents an approximate 8-fold higher affinity than SR144528 (Ki = 0.6 nM [2]), and over 400-fold higher affinity than AM630 (Ki = 31.2 nM [3]) and JTE-907 (Ki = 35.9 nM [4]).

CB2 antagonist radioligand binding receptor affinity

Functional Antagonism Potency at CB2: Schild Analysis Comparison

Beyond binding affinity, functional antagonist potency (KB) provides a more physiologically relevant metric of receptor blockade. AM10257 displays a KB of 5 nM (logKB = -8.30 ± 0.05) when antagonizing CP55,940-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human CB2 [1]. In contrast, SR144528 exhibits functional KB values ranging from 26.3 nM to 76.6 nM in GTPγS binding assays using rat cerebellar membranes, with a reported KB of 50.8 nM in whole brain membranes [2].

CB2 inverse agonist functional antagonism adenylyl cyclase assay

Unique Structural Elucidation: First High-Resolution Crystal Structure of Human CB2

AM10257 is the first CB2 antagonist for which a high-resolution co-crystal structure with the human receptor has been solved. The structure was determined at 2.8 Å resolution, revealing a distinctly different binding pose compared to CB1 and mapping critical interactions with residues such as F87, F91, F94, and H95 [1]. This structural information is not available for other common CB2 antagonists like SR144528, AM630, or JTE-907.

GPCR crystallography structure-based drug design CB2 binding mode

Distinctive CB1 Partial Agonism: Differentiating Off-Target Profile

AM10257 exhibits a unique dual functional profile: potent CB2 antagonism/inverse agonism coupled with low-efficacy CB1 partial agonism. Its CB1 binding affinity (Ki = 13 nM) is approximately 173-fold lower than its CB2 affinity [1], and it demonstrates partial agonist activity in β-arrestin2 recruitment assays [1]. In contrast, SR144528 displays >700-fold CB2 selectivity and minimal CB1 functional activity (neutral antagonist profile) [2], while AM630 shows >150-fold selectivity with weak CB1 partial agonism [3].

CB1 selectivity partial agonism off-target pharmacology

Optimal Research and Industrial Application Scenarios for CB2 Receptor Antagonist 1 (AM10257)


Structure-Based Drug Design and Virtual Screening Campaigns

The 2.8 Å crystal structure of the human CB2-AM10257 complex [1] provides a validated 3D pharmacophore model for computational chemistry applications. Medicinal chemists and CADD scientists can leverage this structure for docking-based virtual screening, de novo ligand design, and molecular dynamics simulations aimed at developing novel CB2 modulators with improved selectivity or efficacy profiles. The availability of this structural template directly accelerates hit-to-lead optimization compared to working with ligands lacking experimentally determined binding poses.

High-Throughput Screening (HTS) and Assay Development Requiring High-Potency Tool Compounds

Given its exceptional binding affinity (Ki = 0.075 nM [2]) and functional antagonist potency (KB = 5 nM [1]), AM10257 serves as an ideal reference antagonist or positive control in HTS campaigns targeting the CB2 receptor. Its high potency allows for reliable signal generation at low concentrations, minimizing solvent effects and conserving compound stocks. It is particularly suitable for developing competitive binding assays, functional cAMP assays, and β-arrestin recruitment assays that demand robust pharmacological validation.

Investigating CB2-Mediated Signaling with Dual CB1 Partial Agonist Activity

For research programs exploring the interplay between CB2 antagonism and CB1 partial agonism, AM10257 offers a unique pharmacological tool. Its distinctive profile—potent CB2 inverse agonism coupled with low-efficacy CB1 partial agonism [1]—makes it suitable for dissecting pathway-specific effects and for use in animal models where a degree of CB1 engagement is either tolerated or part of the experimental hypothesis. This contrasts with 'pure' CB2 neutral antagonists and allows researchers to probe functional bias at the cannabinoid receptor system.

Mutagenesis Studies and Structure-Activity Relationship (SAR) Analysis

The extensive characterization of AM10257's binding pocket interactions, including specific hydrogen bonds and hydrophobic contacts with residues F87, F91, F94, and H95 [1], provides a detailed reference framework for site-directed mutagenesis studies. Researchers can compare the impact of receptor mutations on AM10257 binding versus other CB2 ligands to elucidate the molecular determinants of antagonist recognition and selectivity, thereby refining SAR models for the CB2 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2 receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.